REACTION_CXSMILES
|
[N:1]1([C:7]2[C:8]([C:13]#[N:14])=[N:9][CH:10]=[CH:11][CH:12]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.N>CO.[Ni]>[N:1]1([C:7]2[C:8]([CH2:13][NH2:14])=[N:9][CH:10]=[CH:11][CH:12]=2)[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1
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Name
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|
Quantity
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0.5 g
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Type
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reactant
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Smiles
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N1(CCOCC1)C=1C(=NC=CC1)C#N
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Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
|
CO
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Name
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction mixture was then filtered through a celite cake
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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The residue was purified by flash chromatography on a silica gel column (500:25:6 CH2Cl2/MeOH/NH4OH)
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Name
|
|
Type
|
product
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Smiles
|
N1(CCOCC1)C=1C(=NC=CC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.48 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.1% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |